molecular formula C16H18BrF2NO B2615267 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one CAS No. 2309706-41-8

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one

Cat. No.: B2615267
CAS No.: 2309706-41-8
M. Wt: 358.227
InChI Key: SNNWGHVLYAWXPM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[25]octan-6-yl)propan-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group, a difluoro-azaspiro structure, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the ortho position.

    Formation of the Azaspiro Intermediate: The azaspiro structure is synthesized through a cyclization reaction involving a difluoroamine and a suitable cyclization agent.

    Coupling Reaction: The bromophenyl intermediate is then coupled with the azaspiro intermediate using a coupling reagent such as palladium-catalyzed cross-coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chlorinated and fluorinated analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF2NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNWGHVLYAWXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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